
1-(3-Methoxyphenyl)-1,4-diazepane
Overview
Description
1-(3-Methoxyphenyl)-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylamine with 1,4-dibromobutane under basic conditions to form the diazepane ring. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The diazepane ring can be reduced under hydrogenation conditions to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Boron tribromide in dichloromethane.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-1,4-diazepane.
Reduction: 1-(3-Methoxyphenyl)piperidine.
Substitution: 1-(3-Bromophenyl)-1,4-diazepane.
Scientific Research Applications
1-(3-Methoxyphenyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1,4-diazepane: Similar structure but with the methoxy group in the para position.
1-(3-Hydroxyphenyl)-1,4-diazepane: An oxidized derivative with a hydroxyl group.
1-(3-Methoxyphenyl)piperidine: A reduced form with a piperidine ring.
Uniqueness: 1-(3-Methoxyphenyl)-1,4-diazepane is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.
Biological Activity
1-(3-Methoxyphenyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the diazepane class, which has been studied for various pharmacological effects, including anticancer, anticoagulant, and neuroactive properties. The following sections will detail the synthesis, biological activity, and research findings related to this compound.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves the reaction of substituted phenyl isothiocyanates with 1-benzhydryl-1,4-diazepane derivatives. For instance, one study reported the synthesis of 4-benzhydryl-N-(3-methoxyphenyl)-1,4-diazepane-1-carboxamide through a reaction with isothiocyanates and triethylamine in dichloromethane. The resulting compound was characterized using techniques like NMR and mass spectrometry .
Key Synthesis Steps
- Reagents : 1-benzhydryl-1,4-diazepane, substituted phenyl isothiocyanates.
- Conditions : Reaction in dichloromethane with triethylamine as a base.
- Characterization : NMR (Nuclear Magnetic Resonance), LCMS (Liquid Chromatography-Mass Spectrometry).
Biological Activity
The biological activity of this compound derivatives has been evaluated in various studies. These compounds have shown promising results in different assays assessing their anticancer and anticoagulant properties.
Anticancer Activity
Several studies have focused on the anticancer potential of diazepane derivatives. The cytotoxicity was assessed using the MTT assay and trypan blue exclusion methods on various cancer cell lines.
Findings:
- Compound Activity : Compounds with carboxamide functionality exhibited better activity compared to those with carbothioamide groups.
- IC50 Values : For instance, one derivative showed an IC50 value of 18 µM against B-cell leukemia cell line Reh . Another compound with a methoxy group demonstrated IC50 values of 30 µM and 42 µM for different derivatives .
Anticoagulant Activity
Research has also explored the anticoagulant properties of diazepane derivatives. A notable study reported that certain 1,4-diazepane derivatives acted as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade.
Key Results:
- Potency : One compound was identified with an IC50 value of 6.8 nM for Factor Xa inhibition.
- Therapeutic Potential : These findings suggest that diazepane derivatives could be developed into effective antithrombotic agents without significantly prolonging bleeding time .
Case Studies and Research Findings
Several case studies have illustrated the diverse applications and biological activities of this compound derivatives.
Case Study 1: Anticancer Evaluation
A study synthesized multiple diazepane derivatives and evaluated their effects on cancer cell viability. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity. Compounds with methoxy substitutions were particularly effective against leukemia cells .
Case Study 2: Anticoagulant Properties
Another research effort focused on synthesizing diazepanes as Factor Xa inhibitors. The study highlighted the structure-activity relationship (SAR) that informs how modifications can enhance anticoagulant efficacy while minimizing adverse effects .
Comparative Table of Biological Activities
Compound Name | Biological Activity | IC50 Value (µM) | Target Cell Line/Enzyme |
---|---|---|---|
4-benzhydryl-N-(3-methoxyphenyl)-1,4-diazepane-1-carboxamide | Anticancer | 18 | B-cell leukemia (Reh) |
Compound with carboxamide functionality | Anticancer | 30 | Various cancer cell lines |
Factor Xa inhibitor derivative | Anticoagulant | 6.8 | Factor Xa |
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1,4-diazepane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINPOEPJNVMNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625997 | |
Record name | 1-(3-Methoxyphenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-14-8 | |
Record name | 1-(3-Methoxyphenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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